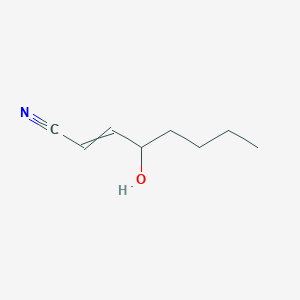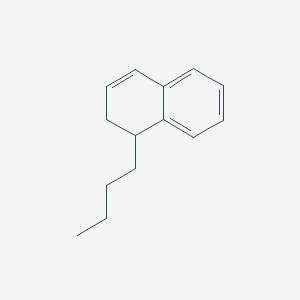![molecular formula C15H26O B14353700 6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol CAS No. 90165-84-7](/img/structure/B14353700.png)
6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a bicyclo[3.1.1]heptane ring system with a dimethyl substitution, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, which forms the bicyclic core. Subsequent functionalization steps, such as hydroxylation and alkylation, introduce the hex-4-en-3-ol moiety. Reaction conditions often include the use of catalysts, such as Lewis acids, and specific solvents to optimize yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the hex-4-en-3-ol moiety can be reduced to form saturated alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure may also interact with enzymes and receptors, modulating their function. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethylbicyclo[3.1.1]heptan-2-ylmethanethiol: Similar bicyclic structure but with a thiol group instead of a hydroxyl group.
6,6-Dimethylbicyclo[3.1.1]heptan-2-one: Contains a ketone group instead of a hydroxyl group.
Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-: Similar structure with a methylene group.
Uniqueness
6-(6,6-Dimethylbicyclo[311]heptan-2-yl)hex-4-en-3-ol is unique due to its combination of a bicyclic core with a hex-4-en-3-ol moiety
Properties
CAS No. |
90165-84-7 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
6-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)hex-4-en-3-ol |
InChI |
InChI=1S/C15H26O/c1-4-13(16)7-5-6-11-8-9-12-10-14(11)15(12,2)3/h5,7,11-14,16H,4,6,8-10H2,1-3H3 |
InChI Key |
JJEDHOJMPIZRPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=CCC1CCC2CC1C2(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


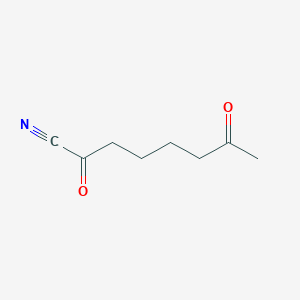
![2,2'-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid](/img/structure/B14353624.png)
![L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)-](/img/structure/B14353627.png)
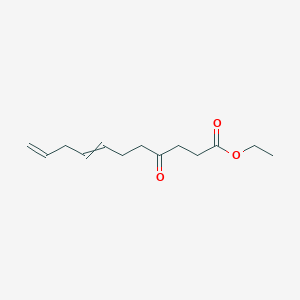
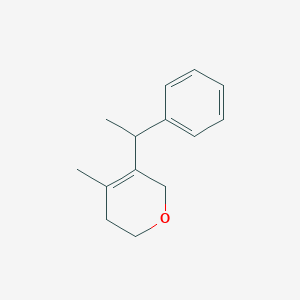
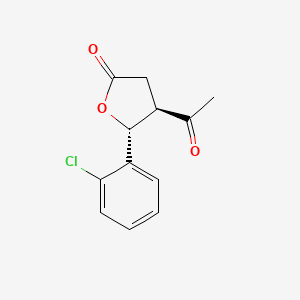
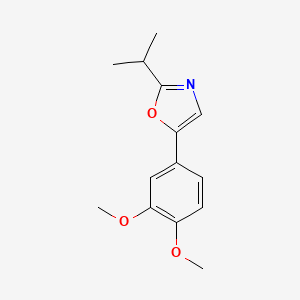

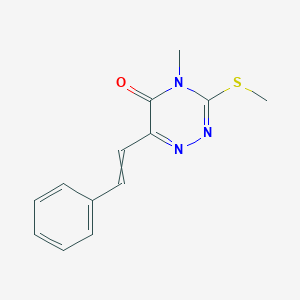
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quino lin-4-amine](/img/structure/B14353667.png)

